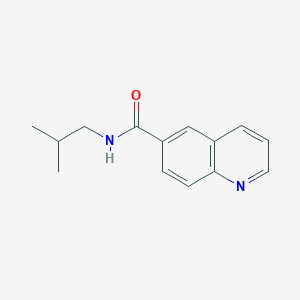
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide, also known as MRS1477, is a potent and selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel that are involved in various physiological processes, including inflammation, pain, and immune responses. MRS1477 has been shown to have potential therapeutic applications in a range of diseases, including chronic pain, rheumatoid arthritis, and cancer.
Mécanisme D'action
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide acts as a competitive antagonist of P2X7 receptors. P2X7 receptors are expressed on various immune cells, including macrophages and T cells, and are involved in the activation of the inflammasome, a complex of proteins that is involved in the production of pro-inflammatory cytokines.
By blocking P2X7 receptors, N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide inhibits the activation of the inflammasome and the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been shown to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and neurodegenerative diseases.
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has also been shown to have immunomodulatory effects, including the inhibition of T cell activation and the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide is its high selectivity for P2X7 receptors. This makes it a useful tool for studying the role of P2X7 receptors in various diseases.
However, one limitation of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide is its relatively low potency compared to other P2X7 receptor antagonists. This may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine the efficacy of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in various types of cancer and to determine the optimal dosing and administration schedule.
Another area of interest is the potential use of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that P2X7 receptors are involved in the pathogenesis of these diseases, and N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide may have potential therapeutic applications.
Finally, further studies are needed to determine the long-term safety and efficacy of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide involves a series of chemical reactions that start with the reaction of pyridine-4-carboxaldehyde with N-methyl-ethanolamine to form N-methyl-N-(1-pyridin-4-ylethyl)amine. This is then reacted with methanesulfonyl chloride to form N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide.
Applications De Recherche Scientifique
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been extensively studied in preclinical models of various diseases. In a study conducted by Honore et al. (2006), N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide was shown to have analgesic effects in a rat model of neuropathic pain. The study also demonstrated that N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide had anti-inflammatory effects in the same model.
In another study conducted by Di Virgilio et al. (2018), N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide was shown to have potential therapeutic applications in cancer. The study demonstrated that N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide inhibited the growth of cancer cells in vitro and in vivo, and also enhanced the anti-tumor effects of chemotherapy.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8(11(2)14(3,12)13)9-4-6-10-7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYDLYGCGCCFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)

![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)



